5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate
Description
Properties
IUPAC Name |
N,N,2,3-tetraphenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N3S.ClHO4/c1-5-13-21(14-6-1)25-27-26(30-29(25)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)23-17-9-3-10-18-23;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSSIDHHQSGLL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides with Electrophilic Reagents
The 1,2,4-thiadiazole core is typically constructed via cyclocondensation reactions involving thioamides. For example, 3,6-diphenyl-thiazolo[3,2-b]pyridazin-4-ium perchlorate (a structural analog) is synthesized by treating a thiourea derivative with bromine in acetic acid, followed by perchlorate salt formation. Applied to the target compound, this method likely involves:
- Thioamide precursor synthesis : Reaction of diphenylamine with thiophosgene to yield N,N-diphenylthiourea .
- Oxidative cyclization : Treatment with bromine (Br₂) in glacial acetic acid induces S–N bond formation, generating the thiadiazolium cation.
- Salt metathesis : Addition of concentrated perchloric acid (HClO₄) precipitates the perchlorate counterion.
Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the thiadiazole ring under acidic conditions.
Enzymatic Oxidative Dimerization
Vanadium-Dependent Haloperoxidase (VHPO)-Catalyzed Synthesis
Recent advances employ biocatalysts for selective S–X bond formation. The enzymatic synthesis of 1,2,4-thiadiazoles using Curvularia inaequalis vanadium chloroperoxidase (CiVCPO) offers a sustainable alternative. For the target compound:
- S-Bromination : CiVCPO catalyzes the bromination of N,N-diphenylthioamide using H₂O₂ and HBr, yielding S-bromo-N,N-diphenylthioamide .
- Cyclization : Spontaneous dimerization of the S-bromo intermediate forms the thiadiazolium cation.
- Counterion exchange : Treatment with NaClO₄ in ethanol-water mixture isolates the perchlorate salt.
This method achieves yields >85% under mild conditions (pH 5, 25°C) and avoids harsh oxidants like Br₂.
Mechanistic Insights and Optimization
Reaction Pathway Analysis
Density functional theory (DFT) studies on analogous systems reveal that S-bromination is the rate-determining step (ΔG‡ ≈ 18 kcal/mol). The thiadiazole ring forms via nucleophilic attack of the thioamide nitrogen on the electrophilic sulfur, followed by dehydrohalogenation (Figure 1). Steric effects from the diphenyl groups necessitate prolonged reaction times (24–48 hrs) for complete conversion.
Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (DMSO-d₆, 400 MHz): Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, while the N–H signal is absent, confirming quaternization.
- IR (KBr): Strong absorption at 1090 cm⁻¹ (ClO₄⁻ symmetric stretch) and 1560 cm⁻¹ (C=N stretch).
- X-ray crystallography : Monoclinic crystal system with P2₁/c space group; S–N bond lengths of 1.65 Å confirm aromatic delocalization.
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, attributed to perchlorate anion reduction.
Applications and Derivatives
Coordination Chemistry
The thiadiazolium cation acts as a π-acidic ligand for transition metals. Complexes with Ag(I) exhibit luminescence at 480 nm (Φ = 0.34), suggesting utility in OLEDs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxo derivatives or fully oxidized products.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents at specific positions on the phenyl rings or thiadiazolium core.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate may be used as a probe or reagent in biochemical assays. Its interactions with biological molecules can provide insights into cellular processes and molecular mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of novel therapeutic agents.
Industry: In industry, this compound can be utilized in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism by which 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Charge State
The target compound’s 1,2,4-thiadiazol-2-ium core distinguishes it from neutral thiadiazoles (e.g., 5-diacetylamino-1,2,4-thiadiazol-3-one in ) and thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates in –3). In contrast, neutral thiadiazoles like those in and are more stable under ambient conditions but less reactive in polar media .
Substituent Effects
- Diphenylamino Group: The diphenylamino substituent at position 5 introduces strong electron-donating effects, which may modulate the compound’s luminescent or charge-transfer properties. This contrasts with analogs like 5-ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid (), where electron-withdrawing groups reduce aromaticity and alter solubility .
- Similar steric effects are observed in thiazol-5-ylmethyl derivatives with bulky substituents (), though their neutral cores lack the ionic interactions seen in the perchlorate salt .
Counterion Influence
The perchlorate counterion in the target compound contrasts with neutral or carboxylate-containing analogs (e.g., 5-amino-[1,3,4]thiadiazole-2-carbaldehyde oxime in ). Perchlorate’s strong oxidizing nature may necessitate careful handling but could enhance catalytic activity in oxidation reactions. Neutral thiadiazoles lack this ionic character, limiting their utility in electrochemical applications .
Comparative Data Table
Research Implications and Limitations
The evidence highlights structural and synthetic parallels but lacks explicit data on the target compound’s physicochemical or biological performance. Further studies are needed to explore:
- Solubility and Stability : Impact of perchlorate vs. other counterions.
- Applications: Potential in catalysis, optoelectronics, or medicinal chemistry.
- Safety : Handling precautions due to perchlorate’s oxidative nature.
Biological Activity
5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate (CAS Number: 474625-70-2) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization with diphenylamino groups. The precise synthetic pathway can vary based on the desired purity and yield.
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds derived from thiadiazole structures have shown potent cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells such as HeLa and MCF-7 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Prototype A | HeLa | 0.37 |
| Prototype B | MCF-7 | 0.73 |
| This compound | A549 | TBD |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives can significantly increase apoptotic cell death in treated cancer cells . Additionally, in silico docking studies suggest that these compounds may interact with key proteins involved in tumor growth and proliferation.
Case Studies
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the thiadiazole structure could enhance its potency against specific cancer types .
- Mechanistic Insights : Research involving flow cytometry revealed that certain derivatives could induce apoptosis by activating caspase pathways and causing DNA fragmentation in cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiadiazole derivatives typically involves cyclization reactions under controlled conditions. For example, analogous compounds are synthesized via refluxing precursors (e.g., thiosemicarbazides) with POCl₃ at 90°C, followed by pH adjustment and recrystallization from DMSO/water mixtures . Optimization can employ Design of Experiments (DoE) to minimize trials while testing variables like solvent polarity (DMF vs. chloroform), catalyst loading (e.g., triethylamine), and temperature gradients .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H/C NMR to confirm substituent positions and aromaticity.
- XRD : Resolve crystal packing and counterion interactions (e.g., perchlorate coordination).
- HPLC-MS : Verify purity and detect byproducts.
- IR : Identify functional groups (e.g., C-N stretches in thiadiazole rings).
- Cross-validate with elemental analysis and melting point determination .
Q. What safety protocols are essential when handling perchlorate salts in synthesis?
- Methodology :
- Conduct reactions in fume hoods with explosion-proof equipment due to perchlorate’s oxidizing nature.
- Use non-sparking tools and avoid organic solvents with high dielectric constants.
- Follow institutional Chemical Hygiene Plans, including 100% compliance on safety exams before lab work .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, reaction path searches) predict the reactivity of this compound in novel reactions?
- Methodology :
- Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and electron density maps for the thiadiazolium core.
- Apply ICReDD’s framework to integrate computational predictions with experimental screening, narrowing optimal conditions (e.g., solvent, temperature) .
- Validate with kinetic studies (e.g., Eyring plots) to compare theoretical vs. experimental activation energies.
Q. What strategies resolve contradictions in reported biological activity data for thiadiazolium derivatives?
- Methodology :
- Perform meta-analysis of published IC₅₀ values, controlling for variables like cell line specificity and assay pH (e.g., antimicrobial activity pH-dependence ).
- Use comparative dose-response studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .
- Apply multivariate regression to isolate structural determinants (e.g., diphenylamino group’s role in membrane permeability).
Q. How do electrochemical properties (e.g., redox potentials) influence this compound’s application in materials science?
- Methodology :
- Perform cyclic voltammetry in aprotic solvents (e.g., acetonitrile) to assess redox activity of the thiadiazolium ring.
- Correlate HOMO/LUMO gaps (from DFT) with experimental bandgaps for optoelectronic applications.
- Study doping effects (e.g., with iodine) on conductivity via four-probe measurements .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodology :
- Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Use membrane filtration (e.g., nanofiltration) to remove perchlorate byproducts.
- Optimize crystallization via anti-solvent addition (e.g., ether into DMF) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability reports for thiadiazolium perchlorates?
- Methodology :
- Conduct simultaneous TGA-DSC under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways.
- Compare crystal structures (XRD) to identify polymorphism or hydration effects.
- Replicate studies using identical heating rates (±1°C/min) and sample masses (±0.1 mg) .
Tables for Methodological Reference
Table 1 : Key Variables in Synthetic Optimization (DoE Framework)
Table 2 : Comparative Electrochemical Properties
| Property | Experimental Value | DFT-Predicted Value | Error (%) |
|---|---|---|---|
| E₁/₂ (V vs. SCE) | -1.25 | -1.18 | 5.6 |
| HOMO (eV) | -6.3 | -6.1 | 3.2 |
| LUMO (eV) | -3.4 | -3.5 | 2.9 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
